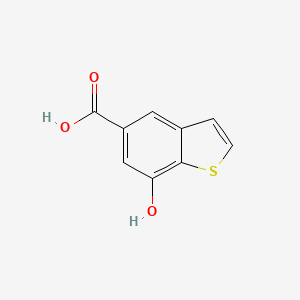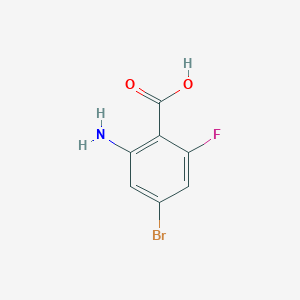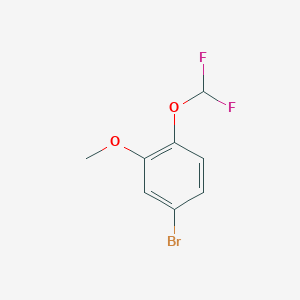
2-(3-Bromo-5-fluorophenyl)ethanol
Vue d'ensemble
Description
2-(3-Bromo-5-fluorophenyl)ethanol is a chemical compound with the molecular formula C8H8BrFO. It is used as an intermediate in pharmaceutical and organic synthesis . The compound has a molecular weight of 219.05 .
Molecular Structure Analysis
The molecular structure of 2-(3-Bromo-5-fluorophenyl)ethanol consists of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to an ethanol group . More detailed structural analysis would require advanced spectroscopic techniques.Physical And Chemical Properties Analysis
2-(3-Bromo-5-fluorophenyl)ethanol is a liquid at room temperature . It has a molecular weight of 219.05 . More detailed physical and chemical properties would require experimental determination.Applications De Recherche Scientifique
Pharmaceutical Synthesis
2-(3-Bromo-5-fluorophenyl)ethanol: is a valuable intermediate in the synthesis of pharmaceutical compounds. Its structural components, particularly the bromo and fluoro substituents, are crucial in the creation of molecules with potential therapeutic effects. For instance, the presence of a bromine atom can facilitate further functionalization through nucleophilic substitution reactions, which is a common step in the construction of complex drug molecules .
Material Science
In material science, this compound can be used to modify surface properties of materials. The phenyl ring can interact with various substrates, potentially altering the hydrophobicity or electronic characteristics of a material’s surface. This could be particularly useful in the development of new coatings or functional materials with specific desired properties .
Chemical Synthesis
As an alcohol, 2-(3-Bromo-5-fluorophenyl)ethanol can act as a building block in chemical synthesis. It can undergo reactions such as esterification or etherification, leading to a wide range of derivatives. These derivatives can then be utilized in the synthesis of more complex molecules, including natural product analogs or novel polymers .
Chromatography
The compound’s unique structure may also find applications in chromatography as a stationary phase modifier. Its ability to participate in π-π interactions and hydrogen bonding can be exploited to separate complex mixtures, especially those containing aromatic compounds .
Analytical Chemistry
In analytical chemistry, 2-(3-Bromo-5-fluorophenyl)ethanol could be used as a standard or reference compound in various spectroscopic methods. Its distinct spectral features, due to the bromo and fluoro groups, can aid in the calibration of instruments or in the comparative analysis of similar compounds .
Biological Research
The bromo and fluoro groups in 2-(3-Bromo-5-fluorophenyl)ethanol make it a candidate for the study of halogen bonding in biological systems. Halogen bonds are non-covalent interactions that are gaining attention for their role in drug-receptor interactions and protein folding .
Environmental Science
This compound can be used in environmental science research to study the fate and transport of halogenated organic compounds in the environment. Its behavior in various environmental conditions can provide insights into the degradation pathways and persistence of similar pollutants .
Organic Electronics
In the field of organic electronics, 2-(3-Bromo-5-fluorophenyl)ethanol can be a precursor for the synthesis of organic semiconductors. The incorporation of halogens can modulate the electronic properties of the resulting materials, which is crucial for the performance of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Safety And Hazards
Propriétés
IUPAC Name |
2-(3-bromo-5-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOZZPCFACVGEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-5-fluorophenyl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



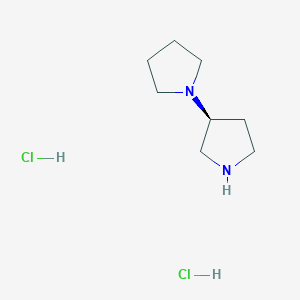
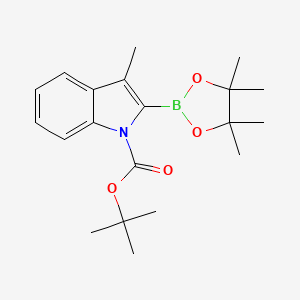
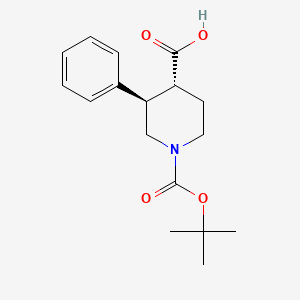


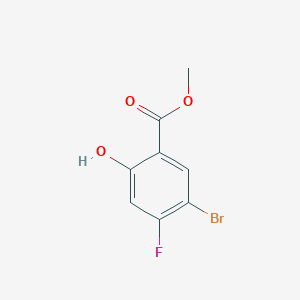
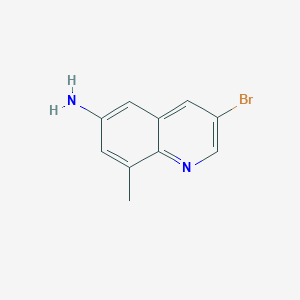
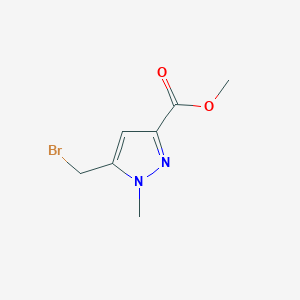
![4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B1376373.png)

